molecular formula C11H12O4 B093495 Succinic acid monobenzyl ester CAS No. 103-40-2

Succinic acid monobenzyl ester

Cat. No. B093495
CAS RN: 103-40-2
M. Wt: 208.21 g/mol
InChI Key: UGUBQKZSNQWWEV-UHFFFAOYSA-N
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Description

Succinic acid monobenzyl ester is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties. Succinic acid is a dicarboxylic acid that plays a role in various biochemical pathways and has been identified as a potential platform chemical for biobased polymers derived from renewable resources . The enzymatic synthesis of o-succinylbenzoic acid, a related compound, is an intermediate in menaquinone (vitamin K2) biosynthesis, which highlights the biological relevance of succinic acid derivatives .

Synthesis Analysis

The enzymatic synthesis of o-succinylbenzoic acid involves the incorporation of tritium-labeled coenzyme A into the active compound, forming a coenzyme A thio ester . This process is indicative of the potential enzymatic routes that could be used to synthesize succinic acid esters, including the monobenzyl ester. The stability of these compounds under various pH conditions is also of interest, as the coenzyme A ester of o-succinylbenzoic acid is shown to be unstable at alkaline and neutral pH but fairly stable under acidic conditions .

Molecular Structure Analysis

The molecular structure of succinic acid and its monoanion has been studied using ab initio molecular orbital calculations, revealing the optimized structures and relative energies for conformers in the gas phase . The lowest energy conformer for succinic acid has a gauche conformation about the central C2-C3 bond, and the monoanion's lowest energy structure has an internal hydrogen bond . These findings are crucial for understanding the molecular structure of succinic acid derivatives, which would include the monobenzyl ester.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of succinic acid monobenzyl ester, they do provide information on the reactivity of related compounds. For instance, the coenzyme A ester of o-succinylbenzoic acid can be converted to 1,4-dihydroxy-2-naphthoic acid by enzyme preparations from certain bacteria without any cofactor requirement . This suggests that succinic acid esters may undergo similar enzymatic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinic acid and its derivatives are influenced by their conformational behavior. The ab initio calculations and Monte Carlo simulations show that both the diacid and monoanion of succinic acid are predominantly gauche in water at 25 °C, which is consistent with NMR data . This conformational preference is important for understanding the solvation and potential reactivity of succinic acid esters in aqueous environments. Additionally, the potential for succinic acid to be a platform chemical for biobased polymers emphasizes its versatility and the importance of its physical and chemical properties in industrial applications .

Scientific Research Applications

Extraction and Esterification of Succinic Acid

  • Scientific Field: Chemical Engineering
  • Application Summary: Succinic acid and its ester are considered renewable feedstocks for chemical derivatives. The hydrophilicity of succinic acid makes its separation from the fermentation broth difficult. To recover succinic acid from the fermentation broth, an aqueous two-phase system (ATPS) composed of ethanol and salts is used .
  • Methods of Application: In this study, the extracted succinic acid was esterified with ethanol because its ester had different physico-chemical properties that helped in its purification. In the ATPS, ammonium sulfate gave the highest extractability. Succinic acid was found to be co-extracted with water to the ethanol-rich phase .
  • Results or Outcomes: In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol and the kinetics obeyed a pseudo-first-order consecutive reaction .

Biosynthetic Pathway and Metabolic Engineering of Succinic Acid

  • Scientific Field: Bioengineering
  • Application Summary: Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives .
  • Methods of Application: Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories. These approaches mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .
  • Results or Outcomes: Succinic acid has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics. It can also be chemically converted into a variety of important industrial chemicals such as 1,4-butanediol, butadiene, and tetrahydrofuran .

Use in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Succinic acid monobenzyl ester can be used as a solvent in organic synthesis reactions, such as esterification or cyclization reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Organic Solvent

  • Scientific Field: Industrial Chemistry
  • Application Summary: Succinic acid monobenzyl ester can be used as an organic solvent in various industrial processes .
  • Methods of Application: It is soluble in organic solvents such as ethanol and dichloromethane, and it has moderate volatility and stability .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Microwave-Assisted Esterification

  • Scientific Field: Green Chemistry
  • Application Summary: Succinic acid monobenzyl ester can be used in microwave-assisted esterification processes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Rare and Unique Chemical Collection

  • Scientific Field: Chemical Research
  • Application Summary: Succinic acid monobenzyl ester is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling Succinic acid monobenzyl ester, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUBQKZSNQWWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145609
Record name Benzylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinic acid monobenzyl ester

CAS RN

103-40-2
Record name 1-(Phenylmethyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylsuccinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsuccinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen succinate
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Record name MONOBENZYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of succinic anhydride (16.0 g, 160 mmol) and benzyl alcohol (17.1 g, 158 mmol) in toluene (200 mL) was heated at reflux for 3.5 hr. At this time, the solvent was removed in vacuo to leave 3-(benzyloxycarbonyl)propanoic acid as a white solid.
Quantity
16 g
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reactant
Reaction Step One
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17.1 g
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reactant
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200 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

Succinic anhydride (30 g, 300 mmole) was dissolved in methylene chloride (300 ml). To the solution were added benzyl alcohol (10.2 ml, 100 mmole), 4-dimethylaminopyridine (1.22 g, 10 mmole) and pyridine (48 ml). After 3 hours the reaction mixture was poured in to citric acid aqueous solution. The organic phase was concentrated to small volume and sodium hydrogen carbonate and water were added. Then mixture was stirred for 30 min. The aqueous phase was collected, and to it was added citric acid aqueous solution. The product precipitated out, was collected and dried. 15.3 g.
Quantity
30 g
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reactant
Reaction Step One
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300 mL
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solvent
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10.2 mL
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reactant
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48 mL
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1.22 g
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 5.0 g (0.05 mol) of succinic acid anhydride, 5.4 g (0.05 mol) of benzyl alcohol, 16.25 g (0.05 mol) of cesium carbonate, and 50 ml of N,N-dimethylforamide was stirred at 100° C. for 2 hours. The reaction mixture was cooled to room temperature, and then poured into 200 ml of ethyl acetate. The mixture was washed with saturated aqueous NaCl containing 0.35 N HCl (3×100 mL). The ethyl acetate phase, which contains the product, was collected and dried over anhydrous MgSO4. The MgSO4 was removed via filtration, and the ethyl acetate was removed under reduced pressure. The crude product was purified by crystallization in diethyl ether and hexane to provide 7.34 g of succinic acid monobenzyl ester, 70.47%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
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16.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Succinic acid monobenzyl ester
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Reactant of Route 6
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Succinic acid monobenzyl ester

Citations

For This Compound
48
Citations
JS Nishimura, A Meister - Biochemistry, 1965 - ACS Publications
… ]succinic acid monobenzyl ester and also from unlabeled succinic acid monobenzyl ester by … from inorganic phosphate and from succinic acid monobenzyl ester, which moved, …
Number of citations: 57 pubs.acs.org
U Matern, C Reichenbach, W Heller - Planta, 1986 - Springer
… Neither malonic acid, malonic acid dibenzyl ester nor succinic acid monobenzyl ester inhibited uptake of the malonylglucosides. Affinity to the transport sites may be strongly influenced, …
Number of citations: 111 link.springer.com
J Winkler, E Urban, D Losert, V Wacheck… - Nucleic acids …, 2004 - academic.oup.com
… Succinic acid monobenzyl ester (3) … (b) Succinic acid monobenzyl ester 3, N,N′‐diisopropylcarbodiimide, 1‐hydroxy‐1H‐benzotriazol, 4‐dimethylaminopyridine, tetrahydrofuran, 97%. (…
Number of citations: 30 academic.oup.com
NM Sazonova, AV Tarasyuk, DV Kurilov… - Pharmaceutical …, 2015 - Springer
… N terminal of the dipeptide at the last stage of scheme 2 is performed by simple treatment with succinic anhydride, while scheme 1 requires synthesis of succinic acid monobenzyl ester …
Number of citations: 9 link.springer.com
TB Cai, X Tang, J Nagorski, PG Brauschweiger… - Bioorganic & medicinal …, 2003 - Elsevier
… To the stirred solution of succinic acid monobenzyl ester (4.0 g, 19.0 mmol) in 25 mL of DMF was added cesium carbonate (6.2 g, 19.0 mmol), the resulting suspension was stirred for 30 …
Number of citations: 115 www.sciencedirect.com
M Morioka, A Kamizono, H Takikawa, A Mori… - Bioorganic & medicinal …, 2010 - Elsevier
… Curtius rearrangement reaction of succinic acid monobenzyl ester 14 using diphenylphosphoryl azide (DPPA) followed by the addition of estrone to the intermediate isocyanate …
Number of citations: 46 www.sciencedirect.com
J Pan, L Ma, B Li, Y Li, L Guo - Synthetic Communications, 2012 - Taylor & Francis
… Succinic acid monobenzyl ester 3 (10 mmol, 2.0 g) was dissolved in CH 2 Cl 2 (30 ml), and 2,2-dimethyl-1,3-dioxolane-4-methanol (11 mmol), EDCI · HCl (12 mmol), and DMAP (1 mmol…
Number of citations: 7 www.tandfonline.com
FL Grinnell, JS Nishimura - Biochemistry, 1969 - ACS Publications
Frederick Lawrence Grinnell and Jonathan S. Nishimura abstract: Incubation of highly purified Escherichia A inthis reaction was 6.2 X-5 µ. A virtually absent coli succinic thiokinase (…
Number of citations: 27 pubs.acs.org
EA Ivanova, AV Filatov, NG Morozova, MA Zenkova… - RSC …, 2015 - pubs.rsc.org
… Bis(trifluoroacetamide) 6 was treated by the chloride of succinic acid monobenzyl ester 31,32 in the presence of catalytic amount of DMAP at 0 C for 60 min. After column …
Number of citations: 1 pubs.rsc.org
J Wei, J Shi, J Zhang, G He, J Pan, J He, R Zhou… - Bioorganic & medicinal …, 2013 - Elsevier
… After the removal of the protecting groups by catalytic hydrogenolysis, intermediate 10 experienced an amide bond condensation reaction with succinic acid monobenzyl ester to …
Number of citations: 14 www.sciencedirect.com

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